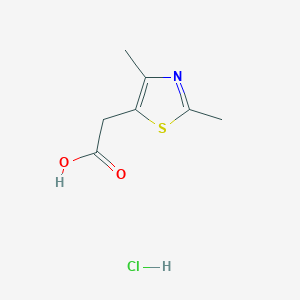

2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride

Übersicht

Beschreibung

2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride typically involves the reaction of 2-amino-4,5-dimethylthiazole with chloroacetic acid under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound’s synthesis relies on nucleophilic substitution between 2-amino-4,5-dimethylthiazole and chloroacetic acid under acidic conditions. The amino group attacks the electrophilic carbon of chloroacetic acid, forming the C–N bond. This reaction typically proceeds at 60–80°C with yields exceeding 70% after purification.

Key Conditions:

-

Catalysts: None required (protonation of the amino group enhances nucleophilicity)

-

Temperature: 60–80°C

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid, producing sulfoxides or sulfones.

Example Reaction:

Reagents and Outcomes:

| Reagent | Product | Yield (%) |

|---|---|---|

| HO (30%) | Sulfoxide | 65–75 |

| m-CPBA | Sulfone | 55–60 |

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazole derivatives using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Mechanism:

-

LiAlH selectively reduces the thiazole’s C=N bond, forming a saturated dihydrothiazole ring.

-

NaBH is less aggressive, preserving the acetic acid moiety while reducing reactive side chains.

Electrophilic Substitution

The dimethylthiazole ring participates in electrophilic aromatic substitution (EAS) at the C-2 and C-4 positions due to electron-donating methyl groups .

Example Reactions:

Functional Group Transformations

The acetic acid group undergoes esterification, amidation, and decarboxylation:

Esterification

Reaction with methanol/H produces methyl esters:

Amidation

Coupling with amines (e.g., benzylamine) via EDC/HOBt generates amides :

Biological Activity Correlations

Structural modifications via these reactions enhance antimicrobial and anticancer properties:

-

Antimicrobial Activity: Sulfone derivatives show 2–4× higher efficacy against Staphylococcus aureus (MIC: 3.9 µg/mL) compared to the parent compound .

-

Anticancer Potential: Brominated analogs inhibit HCT-116 colon cancer cells (IC: 8.2 µM) by disrupting thioredoxin reductase .

Mechanistic Insights

-

Nucleophilic Substitution: Protonation of the amino group in 2-amino-4,5-dimethylthiazole increases its nucleophilicity, facilitating attack on chloroacetic acid.

-

Oxidation: The sulfur atom’s lone pair electrons react with peroxides, forming S–O bonds via radical intermediates.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to the development of novel compounds with specific properties.

Biological Activities

The compound has been studied for its antimicrobial and antifungal properties. Research indicates that thiazole derivatives exhibit significant activity against various pathogens, making them potential candidates for developing new antibiotics.

| Activity Type | Target Organisms | Reference |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | |

| Antifungal | Candida species |

Pharmacological Research

In pharmacological studies, this compound has shown potential therapeutic effects against several diseases:

- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (Caco-2). Studies using MTT assays revealed IC50 values indicating effective inhibition of cell proliferation.

Industrial Applications

The compound is utilized in the production of dyes and biocides due to its chemical stability and reactivity. Its unique thiazole structure contributes to the effectiveness of these products in various industrial processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiazole derivatives including this compound against human glioblastoma U251 cells. The results indicated significant cytotoxicity compared to standard treatments like cisplatin.

Case Study 2: Antimicrobial Efficacy

Research focused on the antibacterial activity of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds similar to this compound exhibited remarkable effectiveness against resistant strains.

Wirkmechanismus

The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazol-4-yl acetic acid hydrochloride: Another thiazole derivative with similar biological activities.

2,4-Dimethylthiazole: A simpler thiazole compound used in various chemical reactions.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism

Uniqueness

2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Biologische Aktivität

2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid under controlled conditions. The final product is often obtained as a hydrochloride salt, enhancing its solubility and stability for biological assays .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.8 µg/mL | |

| Escherichia coli | 15.6 µg/mL | |

| Bacillus cereus | 8.0 µg/mL | |

| Pseudomonas aeruginosa | 16.0 µg/mL |

The compound exhibited a twofold to sixteenfold increase in antibacterial efficacy compared to standard antibiotics like oxytetracycline . Additionally, it has shown promising antifungal activity against drug-resistant strains of Candida species .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 (lung cancer) and Caco-2 (colon cancer) cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

The IC50 values indicate that the compound exhibits moderate cytotoxicity, suggesting potential as a chemotherapeutic agent.

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that interactions with specific amino acid residues in target proteins are crucial for their inhibitory effects .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antibacterial Efficacy : A study reported that a series of thiazole derivatives showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as alternative treatments for resistant infections .

- Anticancer Properties : Another investigation demonstrated that the incorporation of the thiazole moiety into synthetic compounds resulted in significant growth inhibition of cancer cells, with further exploration needed to understand the underlying mechanisms .

Q & A

Q. What are the standard synthetic routes for 2-(Dimethyl-1,3-thiazol-5-yl)acetic Acid Hydrochloride, and what key reaction parameters influence yield?

Level: Basic

Answer:

The compound is typically synthesized via multi-step reactions involving thiazole ring formation, alkylation, and salt formation. Key methods include:

- Cyclocondensation : Reacting thiourea derivatives with α-halo ketones or esters to form the thiazole core .

- N-Alkylation : Introducing the acetic acid moiety via alkylation of the thiazole nitrogen, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Optimized Conditions : Refluxing in acetic acid with sodium acetate to enhance crystallinity and purity .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclocondensation | Thiourea, chloroacetone, HCl | 65-75 | |

| N-Alkylation | Chloroacetic acid, triethylamine, DMF | 70-80 | |

| Acid-Catalyzed Reflux | Acetic acid, sodium acetate, 3-5 h reflux | 80-85 |

Q. How can computational modeling be integrated into optimizing synthesis conditions?

Level: Advanced

Answer:

Quantum chemical calculations and reaction path simulations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- ICReDD Framework : Combines computational screening of reaction parameters (solvent, catalyst) with experimental validation to narrow optimal conditions .

- Solvent Effects : Molecular dynamics simulations assess solvent polarity impacts on reaction kinetics .

- Yield Prediction : Machine learning models trained on existing thiazole synthesis data improve yield forecasts .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

Level: Basic

Answer:

- NMR :

- ¹H NMR : Thiazole protons resonate at δ 7.2–7.5 ppm; methyl groups on thiazole appear as singlets (δ 2.5–3.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; thiazole carbons at 120–150 ppm .

- IR : Strong absorption at 1680–1720 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (HCl salt N-H stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ corresponds to molecular formula C₇H₁₁ClN₂O₂S .

Q. How do structural modifications on the thiazole ring impact biological activity, and what methodological approaches elucidate structure-activity relationships (SAR)?

Level: Advanced

Answer:

- Substituent Effects :

- Methyl Groups : Enhance lipophilicity and membrane permeability, improving antimicrobial activity .

- Hydrochloride Salt : Increases solubility and bioavailability compared to free bases .

- Methodologies :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with enzymes like cytochrome P450 .

- Enzyme Assays : IC₅₀ measurements against target proteins (e.g., kinase inhibitors) quantify potency .

Table 2: SAR of Thiazole Derivatives

| Compound Modification | Biological Activity (IC₅₀, μM) | Target Enzyme |

|---|---|---|

| 2-(Dimethyl-thiazolyl)acetic acid | 12.5 ± 1.2 | Bacterial dihydrofolate reductase |

| Ethyl-substituted analog | 25.3 ± 2.1 | Fungal lanosterol demethylase |

Q. What strategies resolve contradictions in reported biological activity data across studies?

Level: Advanced

Answer:

Discrepancies often arise from assay variability, purity, or structural analogs. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity Verification : HPLC-DAD analysis (≥98% purity) to exclude impurities affecting results .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., PubChem BioAssay data) .

Q. How can researchers design experiments to explore synergistic effects with other therapeutic agents?

Level: Advanced

Answer:

- In Vitro Models : Co-administer the compound with standard drugs (e.g., fluconazole) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Computational Synergy Prediction : Use tools like SynergyFinder to model additive vs. synergistic interactions .

- Mechanistic Studies : Transcriptomic profiling (RNA-seq) to identify pathways enhanced by combination therapy .

Q. What are the solubility properties of this compound, and how does the hydrochloride salt form influence reactivity?

Level: Basic

Answer:

- Solubility : Highly soluble in polar solvents (water, DMSO) due to ionic hydrochloride form; poorly soluble in non-polar solvents (logP ~ -0.5) .

- Reactivity Impact : The HCl salt stabilizes the zwitterionic form, enhancing electrophilicity for nucleophilic substitutions (e.g., amide bond formation) .

Q. What analytical methods ensure batch-to-batch consistency in academic synthesis?

Level: Basic

Answer:

- HPLC-DAD : Quantifies purity using a C18 column, mobile phase (acetonitrile:water + 0.1% TFA), and UV detection at 254 nm .

- Elemental Analysis : Confirms C, H, N, S, Cl content within ±0.3% of theoretical values .

- Thermogravimetric Analysis (TGA) : Verifies hydrochloride salt stability up to 200°C .

Eigenschaften

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-4-6(3-7(9)10)11-5(2)8-4;/h3H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFBHPLBDMYKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093851-37-5 | |

| Record name | 2-(dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.